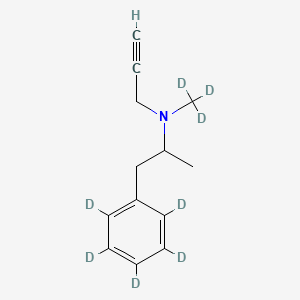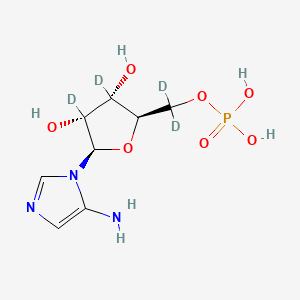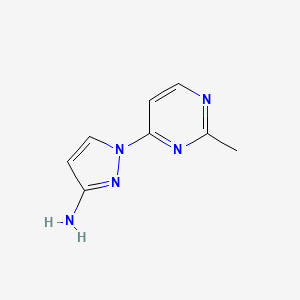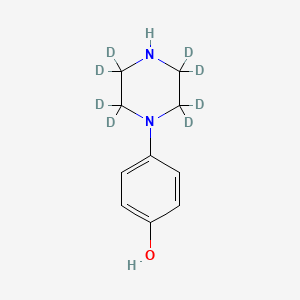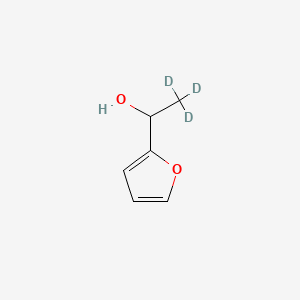
1-(2-Furyl)ethanol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)ethanol-d3: is a deuterated analog of 1-(2-Furyl)ethanol, which is a furan derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry. The deuterium labeling in this compound makes it particularly useful in nuclear magnetic resonance spectroscopy studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanol-d3 can be synthesized through the reduction of 2-furyl methyl ketone using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterium gas and palladium catalysts remains a standard approach in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furyl methyl ketone.
Reduction: It can be reduced to form 2-furyl methanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Furyl methyl ketone.
Reduction: 2-Furyl methanol.
Substitution: Various substituted furyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)ethanol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: It is used in the production of polymers and resins, particularly in the development of bio-based materials.
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions, providing insights into enzyme kinetics and function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Furyl)ethanol: The non-deuterated analog of 1-(2-Furyl)ethanol-d3.
2-Furyl methanol: A reduction product of 1-(2-Furyl)ethanol.
2-Furyl methyl ketone: An oxidation product of 1-(2-Furyl)ethanol.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This labeling allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated analogs.
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
115.14 g/mol |
IUPAC-Name |
2,2,2-trideuterio-1-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/i1D3 |
InChI-Schlüssel |
UABXUIWIFUZYQK-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=CO1)O |
Kanonische SMILES |
CC(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
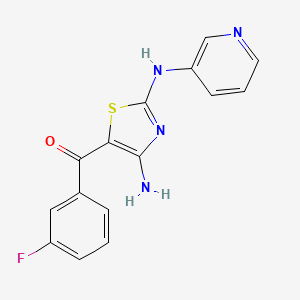
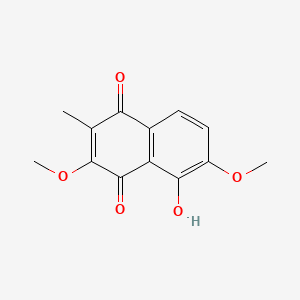
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
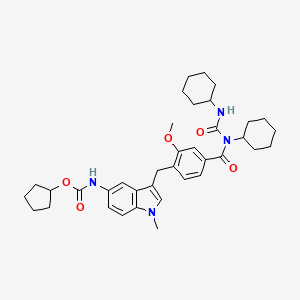
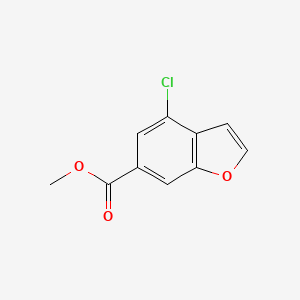
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

